
4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine is a chemical compound with the molecular formula C12H15F3N2 It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a benzylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine typically involves the reaction of 4-(trifluoromethyl)piperidine with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group and piperidine ring play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline
- 4-(4-Trifluoromethyl-piperidin-1-yl)-phenol
- 4-(4-Trifluoromethyl-piperidin-1-yl)-benzoic acid
Uniqueness
Compared to similar compounds, 4-(4-Trifluoromethyl-piperidin-1-yl)-benzylamine stands out due to its unique combination of a trifluoromethyl group, piperidine ring, and benzylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1416351-77-3 |
|---|---|
Formule moléculaire |
C13H17F3N2 |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]methanamine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-5-7-18(8-6-11)12-3-1-10(9-17)2-4-12/h1-4,11H,5-9,17H2 |
Clé InChI |
AFLDOYDSDIMPOC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


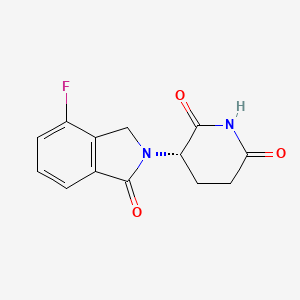
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)

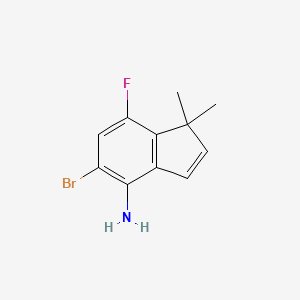
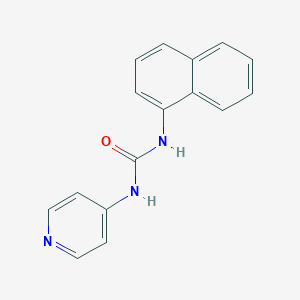
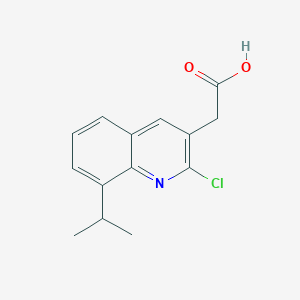

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)

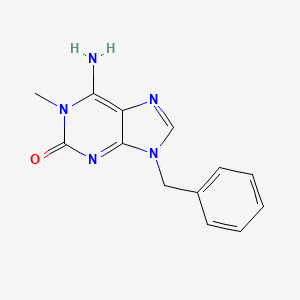
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
